molecular formula C21H42O8 B053528 [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate CAS No. 244139-90-0

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate

Cat. No.: B053528
CAS No.: 244139-90-0
M. Wt: 422.6 g/mol
InChI Key: YYYHDIQLLFHAGW-UHFFFAOYSA-N
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Description

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate: is a complex organic compound with the molecular formula C21H42O8. It is characterized by multiple hydroxyl groups and a dodecanoate ester, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate typically involves the esterification of dodecanoic acid with a polyhydroxy alcohol. The process can be summarized as follows:

    Esterification Reaction: Dodecanoic acid is reacted with [3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The mixture is heated to around 150-180°C for several hours.

    Purification: The product is purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of enzymatic catalysts, such as lipases, can also be explored to achieve more environmentally friendly synthesis routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block in organic synthesis.

Biology

The compound’s hydroxyl groups allow it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and as a potential scaffold for drug design.

Medicine

In medicine, this compound can be explored for its potential as a drug delivery agent due to its ability to form stable esters with various pharmacologically active molecules.

Industry

Industrially, it is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature, which allows it to stabilize emulsions and foams.

Mechanism of Action

The mechanism by which [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate exerts its effects is largely dependent on its interaction with other molecules. The hydroxyl groups can form hydrogen bonds, while the ester group can undergo hydrolysis in biological systems, releasing the active dodecanoic acid.

Molecular Targets and Pathways

    Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.

    Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing dodecanoic acid, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycerol Monolaurate: Similar in structure but with a simpler backbone.

    Polyglycerol Esters: These compounds have multiple glycerol units esterified with fatty acids.

    Polyethylene Glycol Esters: These esters have polyethylene glycol as the backbone instead of glycerol.

Uniqueness

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate is unique due to its multiple hydroxyl groups and the specific arrangement of its ester linkage, which provides distinct chemical and physical properties compared to simpler esters.

Properties

IUPAC Name

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O8/c1-2-3-4-5-6-7-8-9-10-11-21(26)29-17-20(25)16-28-15-19(24)14-27-13-18(23)12-22/h18-20,22-25H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYHDIQLLFHAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146513
Record name 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244139-90-0
Record name 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244139-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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